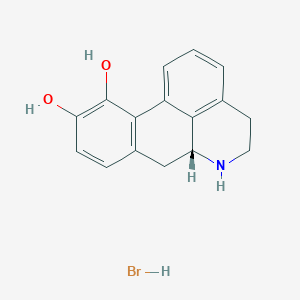
R(-)-Norapomorphine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
R(-)-Norapomorphine hydrobromide is a useful research compound. Its molecular formula is C16H16BrNO2 and its molecular weight is 334.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
R(-)-Norapomorphine hydrobromide is a compound of significant interest in pharmacology due to its interactions with dopamine receptors, particularly the D2 receptor. This article provides a detailed overview of its biological activity, including synthesis, receptor interactions, and behavioral effects, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
R(-)-Norapomorphine is an N-substituted derivative of apomorphine. The synthesis of various N-substituted norapomorphines has been explored to identify optimal structural requirements for binding to dopamine receptors. These studies have shown that the electronic, steric, and lipophilic properties of the N-alkyl side chain significantly influence receptor affinity and activity.
Table 1: Affinity of N-Substituted Norapomorphines for Dopamine Receptors
| Compound | D1 Affinity | D2 Affinity | Agonist Activity |
|---|---|---|---|
| N-cyclopropylmethyl | Low | High | Strong |
| N-allyl | Low | Moderate | Moderate |
| N-propyl | Low | Moderate | Moderate |
| N-ethyl | Low | Moderate | Weak |
| N-isopropyl | Low | Low | None |
| N-pentafluoropropyl | Very Low | Very Low | None |
This table summarizes findings from studies that evaluated the affinity of various analogues for D1 and D2 receptors, revealing that branching in the N-alkyl side chain generally reduces D2 affinity and agonistic activity .
R(-)-Norapomorphine primarily acts as a dopamine receptor agonist , with a notable selectivity for D2 receptors. The compound's mechanism involves stimulation of these receptors in the brain's striatal region, which is crucial for motor control and reward pathways. This agonistic action is linked to various neurobehavioral effects.
Behavioral Studies
Research has demonstrated that administration of R(-)-Norapomorphine influences stereotyped behaviors in animal models. For instance, studies have shown increased grooming and locomotion in mice treated with varying doses of the compound, indicating its potential to modulate dopaminergic activity .
Case Studies and Research Findings
Several case studies highlight the biological effects of R(-)-Norapomorphine:
- Dopaminergic Activity : In a controlled study on rats, R(-)-Norapomorphine administration led to significant increases in locomotor activity compared to control groups, suggesting enhanced dopaminergic signaling.
- Neuroprotection : Research indicated that R(-)-Norapomorphine may exert neuroprotective effects in models of Parkinson's disease by promoting dopamine release and improving motor functions .
- Comparative Analysis with Other Compounds : When compared to other dopamine agonists like bromocriptine, R(-)-Norapomorphine exhibited a different profile in terms of receptor selectivity and behavioral outcomes, providing insights into its unique pharmacological properties .
Properties
IUPAC Name |
(6aR)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2.BrH/c18-13-5-4-10-8-12-14-9(6-7-17-12)2-1-3-11(14)15(10)16(13)19;/h1-5,12,17-19H,6-8H2;1H/t12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTWZBLODKWJOU-UTONKHPSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














